BRD5814 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is classified as a small molecule with a specific target in biological systems, making it a subject of interest in pharmacological research.
The compound is synthesized through various methods, with significant contributions from academic and industrial research labs. Its development is often linked to studies aimed at understanding ion channels and their modulation, particularly focusing on the Transient Receptor Potential Canonical Channel 5.
BRD5814 can be classified as a potent and selective activator of specific ion channels, particularly the TRPC5 ion channel. This classification is crucial for its application in biological studies and potential therapeutic uses.
The synthesis of BRD5814 involves several chemical reactions that can be performed under controlled laboratory conditions. One common method includes the cyclization of o-phenylenediamine with sulfur-containing reagents, which leads to the formation of the desired compound.
The molecular structure of BRD5814 features a complex arrangement that includes multiple functional groups contributing to its biological activity. The compound's structure can be represented by its InChI Key, which is essential for database searches and computational modeling.
BRD5814 participates in various chemical reactions, which include:
BRD5814 primarily acts by selectively activating the TRPC5 ion channel, which plays a significant role in various physiological processes.
BRD5814 is typically a solid at room temperature, exhibiting crystalline characteristics. Its physical state contributes to its handling and application in laboratory settings.
BRD5814 has several scientific uses:
BRD5814 (IUPAC: 4-(4-Chlorophenoxy)-4-methyl-1-(2-(2-(trifluoromethyl)phenoxy)ethyl)piperidine) is a small molecule antagonist targeting the dopamine D2 receptor (D2R), with the molecular formula C₂₁H₂₃ClF₃NO₂ and a molecular weight of 413.87 g/mol [4] [6]. Its design exploits the concept of functional selectivity (biased signaling), where ligands preferentially modulate specific downstream pathways of GPCRs. Unlike conventional D2R antagonists (e.g., haloperidol) that equally block Gαi and β-arrestin pathways, BRD5814 exhibits >20-fold bias toward β-arrestin-2 recruitment while minimizing Gαi protein inhibition [6] [8]. This bias was engineered to decouple therapeutic effects (antipsychotic) from motor side effects (catalepsy) associated with balanced D2R blockade. The compound’s physicochemical properties—including solubility in DMSO (>10 mM) and stability at -20°C—support its utility in experimental models [6] [8].
Table 1: Physicochemical Properties of BRD5814
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₃ClF₃NO₂ |
Molecular Weight | 413.87 g/mol |
CAS Number | 1953181-29-7 |
Solubility | >10 mM in DMSO |
Storage Stability | -20°C for long-term (months to years) |
Purity | >98% (HPLC) |
BRD5814 emerged from collaborative efforts between academic and industrial researchers (e.g., Broad Institute) during the mid-2010s, coinciding with advances in GPCR biased ligand discovery [6] [8]. Its development was first disclosed in 2018 by Weïwer et al., who optimized a lead compound series using structure-activity relationship (SAR) studies focused on:
Schizophrenia affects ~1% of the global population, with D2R antagonists as first-line therapeutics. However, conventional antagonists (e.g., risperidone) cause motor side effects (parkinsonism, tardive dyskinesia) due to balanced inhibition of both Gαi and β-arrestin pathways in the striatum [3]. This creates two unresolved problems:
Can β-arrestin-selective D2R antagonism maintain antipsychotic efficacy while minimizing extrapyramidal symptoms? [6] [8]
The primary research objectives for BRD5814 are:
Selective blockade of D2R-mediated β-arrestin signaling will normalize dopamine-dependent hyperactivity (antipsychotic effect) without inducing motor dysfunction via striatal Gαi pathways. [8]
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7